molecular formula C7H12N2O4 B12582289 1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione

1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione

Cat. No.: B12582289
M. Wt: 188.18 g/mol
InChI Key: GHAZRIIKXDTIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione is a heterocyclic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes two hydroxyl groups and three methyl groups attached to a piperazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diketopiperazine with methylating agents in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-5,5,6-trimethylpiperazine-2,3-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

1,4-dihydroxy-5,5,6-trimethylpiperazine-2,3-dione

InChI

InChI=1S/C7H12N2O4/c1-4-7(2,3)9(13)6(11)5(10)8(4)12/h4,12-13H,1-3H3

InChI Key

GHAZRIIKXDTIGR-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(=O)C(=O)N1O)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.